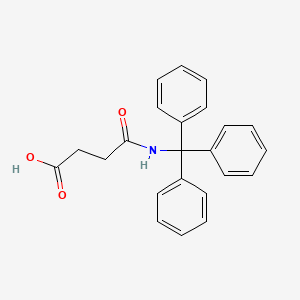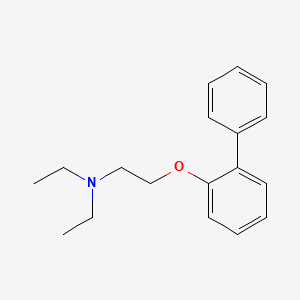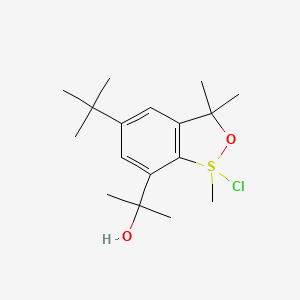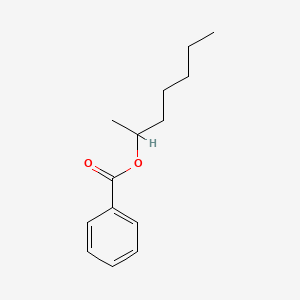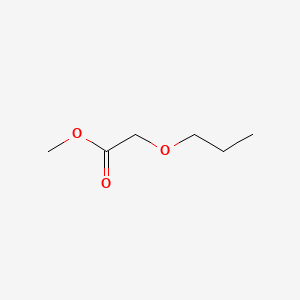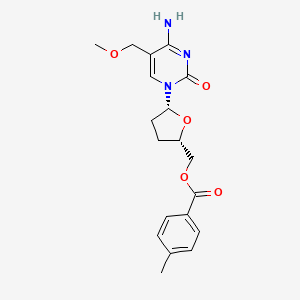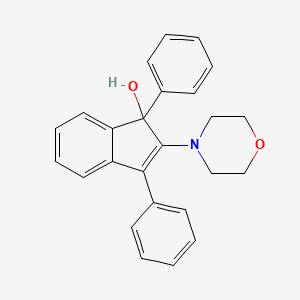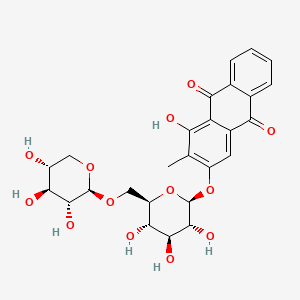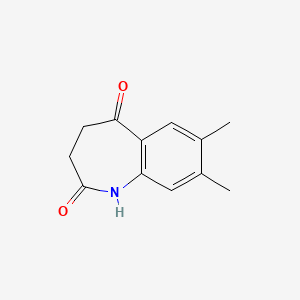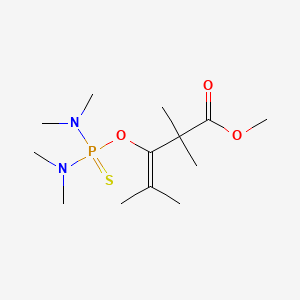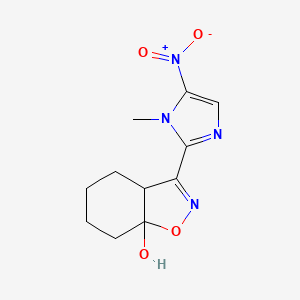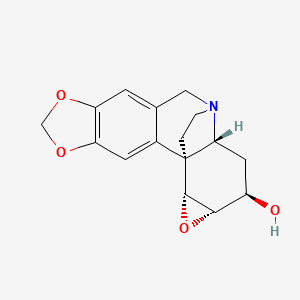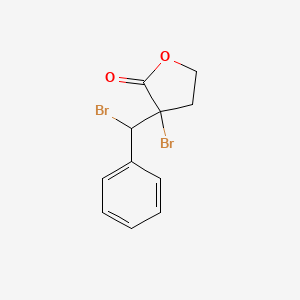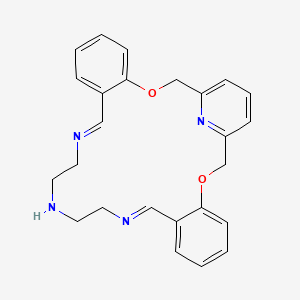
21,22,23,24-Tetrahydro-12H-7,11-nitrilo-6H,20H-dibenzo(b,m)(1,15,5,8,11)dioxatriazacyclodocosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21,22,23,24-Tetrahydro-12H-7,11-nitrilo-6H,20H-dibenzo(b,m)(1,15,5,8,11)dioxatriazacyclodocosine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple benzene rings and nitrogen atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 21,22,23,24-Tetrahydro-12H-7,11-nitrilo-6H,20H-dibenzo(b,m)(1,15,5,8,11)dioxatriazacyclodocosine involves several steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve the use of advanced techniques such as catalytic hydrogenation and high-pressure reactions to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
21,22,23,24-Tetrahydro-12H-7,11-nitrilo-6H,20H-dibenzo(b,m)(1,15,5,8,11)dioxatriazacyclodocosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzene rings and nitrogen atoms .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex molecular interactions and reaction mechanisms. In biology, it has potential applications in the development of new drugs and therapeutic agents due to its unique structural properties. In medicine, it is being investigated for its potential use in treating various diseases, including cancer and neurological disorders. Additionally, it has industrial applications in the production of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of 21,22,23,24-Tetrahydro-12H-7,11-nitrilo-6H,20H-dibenzo(b,m)(1,15,5,8,11)dioxatriazacyclodocosine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
When compared to similar compounds, 21,22,23,24-Tetrahydro-12H-7,11-nitrilo-6H,20H-dibenzo(b,m)(1,15,5,8,11)dioxatriazacyclodocosine stands out due to its unique structural features and diverse range of applications. Similar compounds include 19,20,22,23-tetrahydro-12H-7,11-nitrilo-6H-dibenzo[b,k][1,4,7,10,13]pentaoxacycloicosin and other related benzene ring-containing molecules. These compounds share some structural similarities but differ in their specific functional groups and molecular configurations, leading to distinct properties and applications .
Properties
CAS No. |
146065-61-4 |
|---|---|
Molecular Formula |
C25H26N4O2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3,25-dioxa-11,14,17,31-tetrazatetracyclo[25.3.1.04,9.019,24]hentriaconta-1(31),4,6,8,10,17,19,21,23,27,29-undecaene |
InChI |
InChI=1S/C25H26N4O2/c1-3-10-24-20(6-1)16-27-14-12-26-13-15-28-17-21-7-2-4-11-25(21)31-19-23-9-5-8-22(29-23)18-30-24/h1-11,16-17,26H,12-15,18-19H2 |
InChI Key |
CPUMPYHWJQXHHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=CC=CC=C2OCC3=NC(=CC=C3)COC4=CC=CC=C4C=NCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


